molecular formula C14H26N2O3 B2496872 (R)-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate CAS No. 1286208-04-5

(R)-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate

Cat. No.: B2496872
CAS No.: 1286208-04-5
M. Wt: 270.373
InChI Key: NAFYYNLLADPVCY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology

In biological research, this compound may be used to study enzyme interactions and protein-ligand binding due to its specific structural features.

Medicine

In medicinal chemistry, ®-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate could be explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

Industry

In the industrial sector, this compound might be used in the production of agrochemicals, polymers, and other materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-aminopyrrolidine-1-carboxylate with pivaloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate
  • ®-tert-Butyl 1-benzoylpyrrolidin-3-ylcarbamate
  • ®-tert-Butyl 1-formylpyrrolidin-3-ylcarbamate

Uniqueness

®-tert-Butyl 1-pivaloylpyrrolidin-3-ylcarbamate is unique due to its specific pivaloyl group, which can impart distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)11(17)16-8-7-10(9-16)15-12(18)19-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFYYNLLADPVCY-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CC[C@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.